molecular formula C12H16N2O B2775250 1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one CAS No. 1556704-67-6

1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one

Cat. No. B2775250
CAS RN: 1556704-67-6
M. Wt: 204.273
InChI Key: KGYNXIXMQQROLX-UHFFFAOYSA-N
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Description

“1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpiperazines . It is a white or colorless solid that is highly soluble in water and other polar solvents . The compound has a molecular weight of 218.3 .


Synthesis Analysis

Imidazole, the core of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of imidazole-containing compounds has been a subject of continuous efforts due to their broad range of chemical and biological properties . The most common approaches to imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .


Molecular Structure Analysis

The molecular structure of “1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” includes a five-membered imidazole ring attached to a phenyl ring with a propan-2-yl (isopropyl) group . The InChI code for this compound is 1S/C13H18N2O/c1-9(2)12-5-4-11(8-10(12)3)15-7-6-14-13(15)16/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) .


Chemical Reactions Analysis

While specific chemical reactions involving “1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” are not available in the retrieved data, imidazole compounds in general are known to participate in a variety of chemical reactions due to their amphoteric nature .


Physical And Chemical Properties Analysis

“1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” is a solid at room temperature . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 218.3 .

Safety and Hazards

The safety information for “1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for “1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one” and similar compounds lie in their potential for drug development. Imidazole derivatives are known to have a broad range of biological activities and are present in many commercially available drugs . Therefore, they continue to be an important area of research in the development of new drugs.

properties

IUPAC Name

1-(3-propan-2-ylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9(2)10-4-3-5-11(8-10)14-7-6-13-12(14)15/h3-5,8-9H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYNXIXMQQROLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one

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